N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-methylbenzenesulfonamide
Description
The exact mass of the compound this compound is 295.06267708 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-3-5-9(6-4-7)20(18,19)15-10-8(2)13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPKNRUBUWEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(NC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications. They are known to interact with various targets such as tyrosine kinases, calcium channels, and adenosine A2a receptors.
Mode of Action
Pyrimidine derivatives are known to exhibit a variety of biological activities, including antimetabolite (antifolate), anticancer, antibacterial, antiallergic, antimicrobial, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities. These activities suggest a complex interaction with their targets leading to these diverse effects.
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial activity, antifungal activity, antiparasitic activity, diuretic activity, antitumor activity, antifilarial activity, dna topoisomerase ii inhibition, antitubercular activity, antimalarial and antiplasmodial activity, anti-inflammatory and analgesic activities, anti-hiv activity, cardiovascular and antihypertensive activity, antiulcer activity, hair disorders activities, calcium-sensing receptor antagonism, dpp-iv inhibition, antidiabetic activity, potent adenosine a2a receptor agonistic or antagonist action, tlr8 or interferon beta (ifn-β) modulation, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme a (hmg-coa) reductase inhibition and coronary heart disease therapeutics, anticancer activity, key intermediate for vitamin b1, pyruvate dehydrogenase kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
